12,13-Epoxy-9-octadecenoic acid

描述

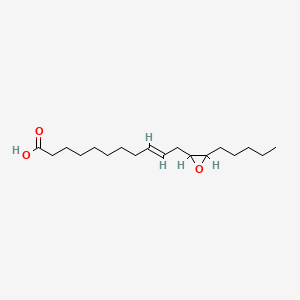

Structure

3D Structure

属性

CAS 编号 |

6799-85-5 |

|---|---|

分子式 |

C18H32O3 |

分子量 |

296.4 g/mol |

IUPAC 名称 |

(E)-11-(3-pentyloxiran-2-yl)undec-9-enoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8+ |

InChI 键 |

CCPPLLJZDQAOHD-DHZHZOJOSA-N |

SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |

手性 SMILES |

CCCCCC1C(O1)C/C=C/CCCCCCCC(=O)O |

规范 SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |

同义词 |

12,13-EOA 12,13-epoxy-9(Z)-octadecenoic acid 12,13-epoxy-9-octadecenoic acid |

产品来源 |

United States |

Ii. Nomenclature, Isomeric Forms, and Stereochemical Considerations

Common Academic Synonyms and Designations

12,13-Epoxy-9-octadecenoic acid is a multifaceted compound known by various names across different fields of study. In the realm of plant biochemistry, it is most commonly referred to as vernolic acid. wikipedia.orgnih.gov In mammalian systems, where it is formed through the metabolic pathways of polyunsaturated fatty acids, it is often designated as 12,13-EpOME (Epoxy-octadecenoic methyl ester) or isoleukotoxin. wikipedia.orgglpbio.comcaymanchem.comacs.org The nomenclature can also be abbreviated to 12,13-EODE or 12,13-EOA. caymanchem.comnih.gov This variety in terminology reflects the compound's diverse origins and biological contexts.

The IUPAC (International Union of Pure and Applied Chemistry) name for the most common naturally occurring form is (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid. wikipedia.org Racemic mixtures, which contain equal amounts of opposite enantiomers, are often denoted with a (±) prefix. glpbio.comcaymanchem.com

Table 1: Common Synonyms and Designations for this compound

| Synonym/Designation | Context/Note |

|---|---|

| Vernolic Acid | Primarily used in plant science; a major component of vernonia oil. wikipedia.org |

| 12,13-EpOME | Abbreviation for 12,13-Epoxy-octadecenoic methyl ester. |

| Isoleukotoxin | Often used in the context of mammalian toxicology and pathology. wikipedia.orgcaymanchem.comacs.org |

| (±)12,13-EODE | Denotes the racemic mixture. glpbio.comcaymanchem.com |

| cis-12-Epoxyoctadeca-cis-9-enoic acid | A descriptive chemical name indicating the stereochemistry. wikipedia.orgnih.gov |

Positional and Geometric Isomerism

The structure of this compound allows for both positional and geometric isomerism, which significantly influences its chemical and biological properties.

Positional Isomerism refers to the different possible locations of the epoxy group and the double bond along the 18-carbon fatty acid chain. While the defining structure has the epoxide at the 12,13-position and the double bond at the 9-position, other isomers exist where these functional groups are shifted. A notable positional isomer is 9,10-Epoxy-12-octadecenoic acid, also known as leukotoxin, which is frequently studied in parallel with isoleukotoxin. acs.orgresearchgate.net The metabolic fate and biological effects of these isomers can vary depending on the position of the functional groups. nih.gov

Geometric Isomerism arises from the configuration of the double bond at the 9-position. This double bond can exist in either a cis or trans configuration. The naturally occurring vernolic acid, derived from linoleic acid, possesses a cis double bond at the 9-position (also denoted as Z for zusammen). wikipedia.orgnih.gov The epoxide itself is also a cis epoxide. The trans (or E for entgegen) isomer of the double bond is less common in nature but can be synthesized and exhibits different physical properties and biological activities. The specific geometry of these isomers is a critical factor in their interaction with enzymes and receptors. nih.govacs.org

Table 2: Examples of Positional and Geometric Isomers

| Isomer Name | Position of Epoxide | Position of Double Bond | Geometry of Double Bond |

|---|---|---|---|

| cis-12,13-Epoxy-9-octadecenoic acid (Vernolic Acid) | 12,13 | 9 | cis (Z) |

| trans-12,13-Epoxy-9-octadecenoic acid | 12,13 | 9 | trans (E) |

Enantiomeric Forms and Diastereomeric Relations

The presence of two chiral centers at the 12th and 13th carbon atoms of the epoxy ring gives rise to stereoisomerism in the form of enantiomers.

Enantiomers are non-superimposable mirror images of each other. For this compound, the two main enantiomers are:

(+)-(12S,13R)-epoxy-cis-9-octadecenoic acid : This is one of the naturally occurring forms of vernolic acid. wikipedia.orgdrugfuture.com

(-)-(12R,13S)-epoxy-cis-9-octadecenoic acid : This is the other naturally occurring enantiomer, also referred to as Leukotoxin B. wikipedia.orglarodan.com

These enantiomers have identical physical properties except for their interaction with plane-polarized light (optical rotation), with the (+) form rotating light to the right and the (-) form to the left. drugfuture.com Biologically, enantiomers can have significantly different activities, as enzymes are often stereospecific. For instance, cytochrome P450-mediated metabolism of linoleic acid can exclusively produce the 12(S),13(R)-EpOME enantiomer in some systems. caymanchem.com

Diastereomers are stereoisomers that are not mirror images of each other. Diastereomers of this compound can be formed by changing the stereochemistry at one, but not both, of the chiral centers, or by introducing a different geometric isomer of the double bond. For example, the trans-epoxide isomers would be diastereomers of the naturally occurring cis-epoxide isomers. The conversion of vernolic acid by soluble epoxide hydrolase (sEH) results in the formation of dihydroxy counterparts, such as (12R,13R)-dihydroxy-9Z-octadecenoic acid, which is a diastereomer of the corresponding epoxide. wikipedia.org

Table 3: Enantiomeric Forms of cis-12,13-Epoxy-9-octadecenoic acid

| Enantiomer | Stereochemical Configuration | Common Name | CAS Number |

|---|---|---|---|

| (+)-form | (12S,13R) | (+)-Vernolic acid | 503-07-1 wikipedia.org |

| (-)-form | (12R,13S) | (-)-Vernolic acid, Leukotoxin B | 32381-42-3 wikipedia.org |

Related Epoxy Fatty Acids of Research Interest

This compound belongs to a broader class of epoxy fatty acids (EpFAs) that are subjects of significant research due to their roles as signaling molecules in various biological processes. nih.gov These compounds are typically formed by the cytochrome P450-mediated epoxidation of polyunsaturated fatty acids. caymanchem.comnih.gov

Several other epoxy fatty acids are structurally and functionally related to this compound:

9,10-Epoxy-12-octadecenoic acid (Leukotoxin) : As a positional isomer, leukotoxin is perhaps the most closely related and studied EpFA. acs.org It is also derived from linoleic acid and is implicated in inflammatory responses. acs.org

Coronaric acid (9,10-epoxy-octadecenoic acid) : Derived from oleic acid, this simpler EpFA lacks the second double bond found in vernolic acid. It is also an area of active research.

Epoxides of Arachidonic Acid (EETs) : Epoxyeicosatrienoic acids (EETs) are derived from arachidonic acid and are well-known for their roles in regulating blood pressure and inflammation.

Epoxides of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) : These omega-3 fatty acid-derived epoxides are also being investigated for their potent anti-inflammatory properties.

The study of these related compounds provides a broader understanding of the structure-function relationships within the epoxy fatty acid family and their collective impact on biological systems. acs.org

Iii. Natural Occurrence and Biological Distribution

Presence in Plant Species and Seed Oils

12,13-Epoxy-9-octadecenoic acid, commonly known as vernolic acid, is a naturally occurring epoxy fatty acid found in a limited number of plant species. nih.govnih.gov Its presence is most significant in the seed oils of these plants, where it can be a major component of the triglyceride fraction. mdpi.com The biosynthesis of vernolic acid in plants involves the epoxidation of linoleic acid, a reaction catalyzed by a specific type of enzyme known as a cytochrome P450 epoxygenase. nih.gov This enzymatic process typically occurs while the linoleic acid is esterified to phosphatidylcholine, after which the resulting vernolic acid is incorporated into triacylglycerols for storage in the seed oil. nih.gov

The concentration of vernolic acid varies considerably among different plant species and even between varieties of the same species. The genus Vernonia, particularly Vernonia galamensis (ironweed), is one of the most prominent sources, with its seed oil containing up to 80% vernolic acid. nih.govmdpi.com Other notable plant sources include species from the Asteraceae family, such as Stokesia laevis and Crepis biennis, and from the Euphorbiaceae family, like Euphorbia lagascae. nih.govnih.gov The high content of this naturally epoxidized fatty acid in certain seed oils makes them a valuable renewable resource for industrial applications, such as the production of adhesives, varnishes, and coatings. nih.govnih.gov

| Plant Species | Family | Common Name | Vernolic Acid Content in Seed Oil (%) | Reference |

|---|---|---|---|---|

| Vernonia galamensis | Asteraceae | Ironweed | 73-80 | nih.govmdpi.com |

| Stokesia laevis | Asteraceae | Stoke's Aster | ~70 | nih.gov |

| Euphorbia lagascae | Euphorbiaceae | - | ~63 | nih.gov |

| Crepis biennis | Asteraceae | Hawksbeard | ~80 | nih.gov |

| Geranium sanguineum | Geraniaceae | Bloody Crane's-bill | 7 | ontosight.ai |

| Lunaria annua | Brassicaceae | Honesty | 22-25 | ontosight.ai |

| Arachis hypogaea | Fabaceae | Peanut | ~2.5 | ontosight.ai |

| Azolla pinnata | Salviniaceae | Feathered Mosquito Fern | Present | wikipedia.org |

Microbial Production and Biotransformation Products

While this compound is primarily known as a plant-derived compound, its occurrence has also been noted in the context of microbial metabolites. ontosight.ai However, de novo biosynthesis of this specific epoxy fatty acid by microorganisms is not extensively documented. More commonly, microorganisms are studied for their ability to biotransform existing fatty acids and their derivatives, including epoxy compounds.

Certain species of bacteria and fungi have been shown to catalyze reactions involving epoxy fatty acids. For instance, resting cells of Streptomyces griseus and Mucor mucedo, as well as growing cultures of Acinetobacter calcoaceticus, have been observed to biotransform compounds structurally related to this compound. nih.gov These transformations typically involve reactions such as hydrolysis of the epoxide group to form diols, or acylation at hydroxyl groups. nih.gov The enzymatic machinery of these microbes, particularly cytochrome P450 systems and hydrolases, is responsible for these modifications. nih.gov Such biotransformations are of scientific interest as they can generate novel compounds with different biological activities and can serve as models for mammalian metabolism. researchgate.net

| Microorganism | Type | Transformation Product/Reaction | Reference |

|---|---|---|---|

| Streptomyces griseus | Bacteria | Partial hydrolysis and selective acylation of related epoxy compounds. | nih.gov |

| Mucor mucedo | Fungi | Partial hydrolysis and selective acylation of related epoxy compounds. | nih.gov |

| Acinetobacter calcoaceticus | Bacteria | Partial hydrolysis and selective acylation of related epoxy compounds. | nih.gov |

Detection in Animal Tissues and Biofluids (non-human contexts)

In non-human animal systems, this compound is primarily encountered as a metabolite of linoleic acid. nih.gov The epoxidation of linoleic acid is carried out by cytochrome P450 epoxygenase enzymes, which are present in various tissues. wikipedia.org This metabolic pathway is analogous to the formation of other biologically active epoxy fatty acids from polyunsaturated fatty acids.

Research has shown the presence and further metabolism of this compound in various animal models. For example, studies using porcine liver homogenates demonstrated that 12,13-epoxy-11-hydroxy-9-octadecenoic acid, a related compound, is converted into its corresponding diols through the opening of the epoxide ring. researchgate.netmedchemexpress.com This suggests the presence of epoxide hydrolase activity in liver tissue that acts on such substrates. researchgate.net In another study, the effects of cis-12,13-epoxy-9-octadecenoic acid were investigated in isolated rabbit renal cortical mitochondria. researchgate.net The findings from these non-human studies are crucial for understanding the metabolic fate and potential biological roles of epoxy fatty acids within animal systems.

Evolutionary Perspectives on its Distribution

The distribution of this compound and other unusual fatty acids across different biological kingdoms provides insights into the evolutionary diversification of metabolic pathways. In plants, the ability to produce vernolic acid is not widespread and appears to have evolved in specific lineages, such as certain species within the Asteraceae and Euphorbiaceae families. nih.govnih.gov The synthesis of this compound is dependent on specialized cytochrome P450 enzymes that have evolved to catalyze the epoxidation of linoleic acid. nih.gov The evolution of these fatty acid-modifying enzymes likely provided a selective advantage to the plants that possess them, possibly as a form of chemical defense against herbivores or pathogens, as many oxylipins are involved in plant defense signaling. ontosight.ai

The independent evolution of pathways for producing structurally similar fatty acids in different organisms is a notable example of convergent evolution. For instance, some insects, like soldier beetles, have evolved their own enzymatic systems to synthesize polyacetylenic fatty acids for defensive purposes. mybiosource.com While not identical to vernolic acid, the de novo evolution of these pathways highlights how different organisms can arrive at similar chemical solutions to ecological challenges. The study of the evolution of enzymes like the cytochrome P450 superfamily reveals a vast diversification of function, with some members evolving to produce specialized metabolites like epoxy fatty acids, which play specific roles in the organism's interaction with its environment. nih.govmdpi.com

Iv. Biosynthesis and Enzymatic Pathways

Precursor Substrates and Initial Hydroperoxidation Events (e.g., Linoleic Acid)

The principal precursor for the biosynthesis of 12,13-Epoxy-9-octadecenoic acid is linoleic acid, the most abundantly consumed polyunsaturated fatty acid (PUFA) in the Western diet. nih.govresearchgate.net Linoleic acid is an 18-carbon fatty acid with two double bonds, making it a suitable substrate for oxidative enzymes. researchgate.net

In the peroxygenase pathway, which is prominent in plants, the biosynthesis is not a direct epoxidation of linoleic acid. Instead, it begins with an initial hydroperoxidation event. mdpi.com Lipoxygenase (LOX) enzymes, such as AsLOX2 found in oats, catalyze the formation of fatty acid hydroperoxides. [2 from first search] Specifically, linoleic acid is converted to hydroperoxyoctadecadienoic acid (HPODE) isomers, which then serve as crucial components in the subsequent epoxidation step. mdpi.com In contrast, the cytochrome P450 pathway can directly utilize linoleic acid for epoxidation. researchgate.net

Cytochrome P450-Mediated Epoxidation Mechanisms

A primary route for the formation of this compound, also known as 12,13-epoxyoctadecenoic acid (12,13-EpOME), is through the action of cytochrome P450 (CYP) epoxygenases. nih.govresearchgate.net These heme-containing, membrane-bound enzymes metabolize PUFAs into reactive epoxides. researchgate.netresearchgate.net This process involves the direct conversion of the cis-double bond at the 12,13-position of linoleic acid into an epoxide ring. researchgate.net

Several specific CYP isoforms have been identified as key players in the epoxidation of linoleic acid. The primary enzymes responsible for this conversion in mammals are CYP2J2, CYP2C8, and CYP2C9. nih.gov Additionally, other inducible isoforms like CYP1A1 can also generate these epoxy fatty acids, particularly when pharmacologically induced. nih.gov Studies have shown that CYP2J2, the main epoxygenase in the heart, actively epoxidizes linoleic acid. nih.govnih.gov Research focusing on breast cancer has also highlighted a significant upregulation of CYP2J2, leading to increased levels of EpOMEs. nih.govnih.gov Furthermore, other members of the CYP2C family have been shown to produce both 9,10- and 12,13-epoxides from linoleic acid. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Linoleic Acid Epoxidation

| CYP Isoform | Role in 12,13-EpOME Formation | Supporting Evidence |

| CYP2J2 | Primary epoxygenase in the heart; actively metabolizes linoleic acid. Upregulated in certain cancers, increasing EpOME levels. nih.govnih.govnih.gov | |

| CYP2C8 | Considered a primary isoform for converting linoleic acid to EpOMEs. nih.gov | |

| CYP2C9 | A primary isoform for EpOME formation from linoleic acid. nih.gov Also metabolizes other PUFAs. wikipedia.org | |

| CYP1A1 | An inducible isoform capable of generating epoxy-fatty acids. nih.gov |

The enzymatic action of CYP epoxygenases on linoleic acid is characterized by both regio- and stereoselectivity. Because linoleic acid has two double bonds (at the 9,10 and 12,13 positions), CYP enzymes can attack either site, leading to the formation of two different regioisomers: 9,10-EpOME and 12,13-EpOME. nih.govresearchgate.net The ratio of these products can vary depending on the specific CYP isoform. For example, CYP2CAA and CYP2C2 produce a similar ratio of 12,13-EpOME to 9,10-EpOME (approximately 1.6:1). nih.gov

The epoxidation process is also stereoselective. The reaction at the cis-12,13 double bond results in the formation of two distinct enantiomers (optical isomers): (12S,13R)-Epoxy-9(Z)-octadecenoic acid and (12R,13S)-Epoxy-9(Z)-octadecenoic acid. nih.gov This stereospecificity is a critical feature of enzymatic catalysis, leading to biologically specific epoxide products.

Peroxygenase Pathway in Epoxy Fatty Acid Biosynthesis

In addition to the CYP system, a distinct peroxygenase pathway contributes to epoxy fatty acid biosynthesis, particularly in the plant kingdom. researchgate.net This pathway is fundamentally different from the CYP-mediated route as it relies on a fatty acid hydroperoxide, rather than molecular oxygen, as the oxygen donor for the epoxidation reaction. mdpi.comresearchgate.net

Detailed characterization of this pathway has been achieved through the study of enzymes like AsPXG1, a peroxygenase identified in the developing seeds of oats (Avena sativa). researchgate.net AsPXG1 is a small, 249-amino-acid protein that contains the conserved heme-binding residues typical of this enzyme class, as well as a calcium-binding motif. [1 from first search] Fungal unspecific peroxygenases (UPOs) are another group of these enzymes, noted for being extracellular and more stable counterparts to CYP monooxygenases. nih.govnih.gov

The peroxygenase pathway is defined by its strict dependence on hydroperoxides. researchgate.net The mechanism is a two-step process: first, a lipoxygenase (LOX) creates a fatty acid hydroperoxide from a PUFA substrate. mdpi.com In the second step, the peroxygenase enzyme catalyzes the transfer of an oxygen atom from this hydroperoxide to an unsaturated fatty acid, resulting in an epoxide. mdpi.comresearchgate.net

In vitro studies reconstituting the oat pathway with AsLOX2 and AsPXG1 demonstrated this process clearly. When linoleic acid was provided as the sole substrate, the enzymes worked in concert to produce both 9,10-epoxy-12-cis-octadecenoic acid and 12,13-epoxy-9-cis-octadecenoic acid. [1 from first search, 3 from first search] This indicates an intermolecular reaction where a hydroperoxide formed from one linoleic acid molecule is used by AsPXG1 to epoxidize a second linoleic acid molecule. [1 from first search, 3 from first search]

Table 2: Comparison of Epoxidation Pathways

| Feature | Cytochrome P450 Pathway | Peroxygenase Pathway |

| Organism | Primarily animals, but also plants and fungi. researchgate.netresearchgate.net | Primarily plants and fungi. researchgate.netnih.gov |

| Oxygen Source | Molecular Oxygen (O₂) | Fatty Acid Hydroperoxide |

| Initial Substrate | Linoleic Acid | Linoleic Acid (for both hydroperoxidation and epoxidation) |

| Key Enzymes | CYP2J2, CYP2C8, CYP2C9, etc. nih.gov | Lipoxygenase (e.g., AsLOX2) and Peroxygenase (e.g., AsPXG1). [1, 2 from first search] |

| Mechanism | Direct epoxidation of the double bond. | Two-step: 1) Hydroperoxidation by LOX, 2) Epoxidation by peroxygenase using the hydroperoxide. mdpi.com |

Lipoxygenase-Derived Pathways and Epoxy Alcohol Synthase Activity

The formation of this compound is initiated by the lipoxygenase (LOX) pathway, a major source of oxylipins in plants. nih.govnih.gov This cascade begins with the introduction of molecular oxygen into polyunsaturated fatty acids, such as linoleic acid, by LOX enzymes. The subsequent transformation of the resulting hydroperoxides is catalyzed by a specialized group of enzymes, leading to a diverse array of bioactive molecules, including epoxy fatty acids. researchgate.net Among these, epoxyalcohol synthases (EAS) are critical for the formation of epoxyalcohols from fatty acid hydroperoxides. nih.govresearchgate.net

Formation from Hydroperoxy-Octadecadienoic Acids (e.g., 13-HPODE)

The direct precursor for this compound is a hydroperoxy derivative of linoleic acid. Specifically, 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) is converted into epoxyalcohols through the action of certain enzymes. For instance, the conversion of linoleate (B1235992) 13-hydroperoxide (13-HPOD) can lead to the formation of 11-hydroxy-12,13-epoxy-9-octadecenoic acid. nih.gov In oat, the incubation of linoleic acid with a mixture of a 9-lipoxygenase (AsLOX2) and a peroxygenase (AsPXG1) resulted in the production of 12,13-epoxy-9-cis-octadecenoic acid, derived from the epoxidation of the Δ12 double bond of linoleic acid. mdpi.com This transformation highlights the role of fatty acid hydroperoxides as key intermediates that are funneled into specific branches of the oxylipin pathway, with peroxygenases and epoxyalcohol synthases directing the synthesis towards epoxy fatty acids.

Role of CYP74 Clan Enzymes (e.g., BfEAS, CYP74C3, CYP74A19)

A pivotal role in the biosynthesis of epoxy fatty acids is played by the CYP74 clan of cytochrome P450 enzymes. nih.govnih.gov These non-classical P450s are specialized in the metabolism of fatty acid hydroperoxides without the need for additional oxygen or redox partners. researchgate.net Several members of this clan exhibit epoxyalcohol synthase (EAS) activity, sometimes in conjunction with other functions like hydroperoxide lyase (HPL) or allene (B1206475) oxide synthase (AOS) activities. nih.govnih.gov

BfEAS (CYP440A1) : Discovered in the lancelet Branchiostoma floridae, BfEAS was the first identified epoxyalcohol synthase. nih.govresearchgate.net Its discovery in a chordate indicated that this enzymatic pathway is ancient, predating the divergence of plants and Metazoa. nih.gov

CYP74C3 : This enzyme, from Medicago truncatula, is primarily classified as a hydroperoxide lyase (HPL). taylorfrancis.com However, research has revealed that many CYP74C enzymes, including CYP74C3, possess dual HPL/EAS functionality. nih.gov While they cleave 9-hydroperoxides, they can convert 13-hydroperoxides into epoxyalcohols, demonstrating a substrate-dependent catalytic activity. nih.govnih.gov The activation of CYP74C3 is notably regulated by its association with detergent micelles, which suggests a mechanism of activation via membrane interaction in vivo. taylorfrancis.comnih.gov

CYP440A19 : A versatile enzyme found in the European lancelet Branchiostoma lanceolatum, CYP440A19 demonstrates clear epoxyalcohol synthase (EAS) activity. It converts 13-hydroperoxides of both linoleic and α-linolenic acids into their corresponding (11S,12R,13S)-11-hydroxy-12,13-epoxy derivatives. This highlights the complexity of oxylipin biosynthesis in lancelets, where diverse enzymes contribute to a wide array of products.

Interactive Table: Activity of Select CYP74 Clan Enzymes

| Enzyme | Organism | Primary Activity | Substrate(s) | Product(s) |

|---|---|---|---|---|

| BfEAS (CYP440A1) | Branchiostoma floridae | Epoxyalcohol Synthase (EAS) | Fatty Acid Hydroperoxides | Epoxyalcohols |

| CYP74C3 | Medicago truncatula | Hydroperoxide Lyase (HPL) / EAS | 13-Hydroperoxides | Epoxyalcohols |

| CYP440A19 | Branchiostoma lanceolatum | Epoxyalcohol Synthase (EAS) | 13-HPODE, 13-HPOTE | (11S,12R,13S)-11-hydroxy-12,13-epoxy derivatives |

| BbEAS/AOS (CYP440A18) | Branchiostoma belcheri | EAS / Allene Oxide Synthase (AOS) | 13-HPOT | (9Z,11R,12R,13S,15Z)-11-hydroxy-12,13-epoxy-9,15-octadecadienoic acid, α-ketols |

Biosynthetic Gene Expression and Regulation Studies

The biosynthesis of this compound and related oxylipins is tightly regulated at the genetic level, often in response to environmental stimuli. nih.gov The expression of genes encoding CYP74 enzymes is a critical control point in the oxylipin pathway. taylorfrancis.com Studies have shown that oxylipin content and composition change significantly during plant growth, development, and in response to biotic and abiotic stresses like pathogen attack or wounding. nih.gov

The regulation of these biosynthetic pathways is complex and involves signaling networks with other molecules like jasmonic acid, ethylene, and salicylic (B10762653) acid. nih.gov For instance, oxylipins themselves can act as signaling molecules that induce the expression of defense-related genes, creating a feedback loop. nih.gov

Promoter analysis of genes in the oxylipin pathway has begun to reveal the mechanisms controlling their transcription. nih.gov These studies identify cis-regulatory elements in the promoter regions that respond to phytohormones and stress signals. nih.gov For example, analysis of the promoters of various DREB genes in potato, which are involved in stress response, showed a high prevalence of elements responsive to light, developmental cues, abiotic stress, and hormones. nih.gov While comprehensive studies specifically targeting the promoters of epoxyalcohol synthase genes are still emerging, it is understood that transcription factors play a crucial role in activating or repressing their expression in response to specific cellular needs or external threats. researchgate.net The fine-tuning of these defense responses is an active and challenging area of research. nih.gov

V. Metabolic Transformations and Downstream Products

Soluble Epoxide Hydrolase (sEH)-Catalyzed Hydrolysis to Diols

The most prominent metabolic pathway for 12,13-Epoxy-9-octadecenoic acid is its hydrolysis into a vicinal diol, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH). nih.govnih.gov This conversion is considered a deactivating step, as the resulting diol often possesses less biological activity than the parent epoxide. nih.gov

The enzymatic addition of a water molecule across the 12,13-epoxide ring of 12,13-EpOME yields 12,13-Dihydroxy-9-octadecenoic acid (12,13-DiHOME). hmdb.canih.gov This metabolite is the diol counterpart of 12,13-EpOME, which is also known as isoleukotoxin. hmdb.canih.gov The formation of 12,13-DiHOME is a key step in the catabolism of linoleic acid-derived epoxides. nih.gov Studies have confirmed that the conversion of the epoxide to the diol is a significant metabolic event, with 12,13-DiHOME being detected in various biological systems. hmdb.canih.gov

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme existing as a homodimer in mammals. nih.govnih.gov It possesses two distinct catalytic domains: an N-terminal domain with phosphatase activity and a C-terminal domain with epoxide hydrolase activity. nih.govfrontiersin.org The hydrolysis of 12,13-EpOME is specifically catalyzed by the C-terminal domain. nih.govfrontiersin.org The reaction mechanism involves a nucleophilic attack on one of the epoxide carbons by an aspartate residue (Asp-333) in the active site, forming a covalent hydroxyalkyl-enzyme intermediate. nih.gov Subsequently, a charge-relay system involving other active site residues activates a water molecule, which then hydrolyzes the ester intermediate, releasing the diol product and regenerating the enzyme. mdpi.com

Table 1: Properties of this compound and its Hydrolysis Product

| Property | This compound | 12,13-Dihydroxy-9-octadecenoic acid |

| Synonyms | 12,13-EpOME, Isoleukotoxin, 12,13-EOA | 12,13-DiHOME, Isoleukotoxin diol |

| Molecular Formula | C₁₈H₃₂O₃ | C₁₈H₃₄O₄ |

| Molecular Weight | 296.4 g/mol | 314.5 g/mol |

| Primary Metabolite of | Linoleic Acid | This compound |

| Key Enzyme | Cytochrome P450 Epoxygenase | Soluble Epoxide Hydrolase (sEH) |

| PubChem CID | 5283014 | 5282961 |

Conversion to Epoxy-Keto Derivatives

In addition to hydrolysis, the linoleic acid oxidation cascade can produce more complex molecules that feature both an epoxide and a keto group. These epoxy-keto derivatives represent another class of metabolites with distinct biological activities.

12,13-Epoxy-9-keto-10-octadecenoic acid (EKODE) is a known oxidative metabolite of linoleic acid. nih.govontosight.ai This compound's structure includes the 12,13-epoxide ring characteristic of 12,13-EpOME, but with the addition of a ketone group at the C-9 position and a trans double bond between C-10 and C-11. nih.govontosight.ai EKODE has been identified as a biologically active molecule, capable of activating the antioxidant response element (ARE) in neuronal cells, suggesting a role in cellular protection against oxidative stress. nih.gov

The formation of EKODE is part of the broader enzymatic oxidation of polyunsaturated fatty acids like linoleic acid. ontosight.ai While 12,13-EpOME is formed by cytochrome P450 epoxygenases acting on the C-12/13 double bond, EKODE and other oxidized derivatives are generated through pathways that can involve lipoxygenase (LOX) enzymes. nih.govnih.govnih.gov The LOX pathway catalyzes the insertion of molecular oxygen to form hydroperoxy fatty acids (e.g., hydroperoxyoctadecadienoic acid, HPODE), which are precursors to a variety of oxidized lipids, including keto- and epoxy-derivatives. nih.gov Thus, EKODE is a related metabolite that shares a common precursor, linoleic acid, with 12,13-EpOME, arising from a parallel oxidative pathway.

Further Oxygenation and Derivatization

Beyond the primary hydrolysis and formation of keto-derivatives, this compound and its related metabolites can undergo further enzymatic modifications, leading to poly-functionalized fatty acids.

Research in plants has illuminated some of these subsequent metabolic steps. In oat, in-vitro reconstitution of a peroxygenase pathway with linoleic acid as the substrate yielded not only 12,13-epoxy-9-cis-octadecenoic acid but also a minor product identified as a hydroxy-epoxy derivative, likely 12,13-epoxy-9-hydroxy-10-trans-octadecenoic acid. nih.govnih.gov This demonstrates that a hydroxyl group can be added to the fatty acid backbone while the epoxide ring remains intact.

Furthermore, studies using a peroxygenase from rice (OsPXG9) have shown that hydroxy fatty acids can be converted into epoxy-hydroxy derivatives. mdpi.com For instance, 9-hydroxy-octadecadienoic acid (9-HODE) was metabolized to 9(S)-12,13-epoxy-9-hydroxy octadecenoic acid. mdpi.com These resulting epoxy-hydroxy fatty acids can then be further metabolized. The same study demonstrated that these epoxide derivatives of hydroxy fatty acids are subsequently hydrolyzed, either enzymatically or non-enzymatically, into their corresponding trihydroxy derivatives, such as 9(S)-9,12,13-trihydroxy-10-octadecenoic acid (9,12,13-TriHOME). mdpi.comhmdb.ca This indicates a sequential pathway of oxygenation and hydrolysis that generates complex, polyhydroxylated lipid mediators.

Trihydroxy-Octadecenoic Acid Production

The primary metabolic pathway for this compound (also known as vernolic acid or leukotoxin) in mammals involves enzymatic hydrolysis of the epoxide ring. This reaction is predominantly catalyzed by soluble epoxide hydrolase (sEH), an enzyme found in various tissues. The action of sEH on the cis-epoxide results in the opening of the oxirane ring to form a vicinal diol. Specifically, the hydrolysis of (12S,13R)-Epoxy-9-octadecenoic acid by sEH yields (12R,13R)-dihydroxy-9Z-octadecenoic acid, a compound also referred to as isoleukotoxin diol wikipedia.org. This conversion from an epoxide to a diol represents a critical detoxification step, as the diol is generally considered less reactive and toxic than its epoxide precursor wikipedia.org.

While the direct one-step conversion of this compound to a trihydroxy derivative is not the primary documented route, the formation of trihydroxy-octadecenoic acids (TriHOMEs) from the parent fatty acid, linoleic acid, is well-established. Vascular tissues can convert polyunsaturated fatty acids into various oxygenated metabolites, including monohydroxy and trihydroxy derivatives hmdb.ca. For instance, 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME or Pinellic acid) is a known trihydroxy metabolite of linoleic acid hmdb.ca. The formation of such compounds suggests that the diol product of this compound hydrolysis, 12,13-dihydroxy-9-octadecenoic acid, could potentially undergo further enzymatic oxidation by enzymes like cytochrome P450 monooxygenases or lipoxygenases to yield a trihydroxy fatty acid. This subsequent hydroxylation would add a third hydroxyl group to the fatty acid backbone, resulting in a triol.

| Precursor | Enzyme | Product |

| (12S,13R)-Epoxy-9-octadecenoic acid | Soluble Epoxide Hydrolase (sEH) | (12R,13R)-dihydroxy-9Z-octadecenoic acid |

| Linoleic Acid Metabolites | Cytochrome P450 / Lipoxygenase | Trihydroxy-octadecenoic acids (e.g., 9,12,13-TriHOME) |

This table summarizes the key enzymatic steps in the formation of dihydroxy and potential trihydroxy derivatives from this compound and its parent compound.

Formation of Tetrahydrofuranyl and Diepoxy Bicyclic Fatty Acids

Further metabolism of epoxy fatty acids can lead to the formation of even more complex structures, including diepoxides and cyclic ethers. Research has identified biosynthetic pathways capable of producing diepoxy bicyclic fatty acids from C18 unsaturated fatty acids. In one such pathway discovered in the bacterium Clavibacter sp. ALA2, linoleic acid is converted through a series of steps, including the formation of a trihydroxy intermediate (12,13,17-trihydroxy-9-octadecenoic acid), into a diepoxy bicyclic unsaturated fatty acid usda.gov. This indicates that monoepoxides like this compound are intermediates in pathways that can generate diepoxy structures.

In mammalian systems, the formation of tetrahydrofuran-containing fatty acids can occur from diepoxide precursors. Diepoxides are known metabolites of polyunsaturated fatty acids and can be hydrated by epoxide hydrolases nih.gov. Studies using cytosolic epoxide hydrolase have shown that at high enzyme concentrations, diepoxides are converted to their corresponding tetraols (molecules with four hydroxyl groups). However, at lower, more physiologically relevant enzyme concentrations, the reaction dynamics change. The enzyme opens one epoxide ring, and this is followed by a spontaneous, non-enzymatic intramolecular cyclization. This cyclization reaction, where a hydroxyl group attacks the second epoxide ring, results in the formation of stable tetrahydrofuran (B95107) diols nih.govnih.gov. This process represents a significant pathway for generating cyclic fatty acid derivatives from polyunsaturated fatty acid epoxides.

| Precursor | Key Intermediate | Enzyme/Process | Final Product |

| Linoleic Acid | 12,13,17-Trihydroxy-9-octadecenoic acid | Clavibacter sp. ALA2 enzymes | Diepoxy bicyclic fatty acid |

| Diepoxy Fatty Acid | Hydroxy-epoxide intermediate | Epoxide Hydrolase (low conc.) followed by non-enzymatic cyclization | Tetrahydrofuran diol |

This table outlines the pathways leading to the formation of complex diepoxy and tetrahydrofuranyl fatty acids from polyunsaturated fatty acid precursors.

Metabolic Interconnections with Other Lipid Pathways

The metabolism of this compound is intricately linked with other major lipid mediator pathways, primarily because they share a common precursor: linoleic acid. Linoleic acid is a critical polyunsaturated fatty acid that can be shunted into three main enzymatic pathways: the cyclooxygenase (COX) pathway, the lipoxygenase (LOX) pathway, and the cytochrome P450 (CYP450) epoxygenase pathway wikipedia.orgcaymanchem.com.

Cyclooxygenase (COX) Pathway: Leads to the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

Lipoxygenase (LOX) Pathway: Produces leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are involved in inflammatory and allergic responses caymanchem.com.

Cytochrome P450 (CYP450) Pathway: Generates epoxy fatty acids (EpFAs), such as this compound, and various hydroxy fatty acids wikipedia.org.

The distribution of linoleic acid among these three competing pathways is a critical regulatory point in lipid signaling. The activation of CYP450 epoxygenases to produce this compound necessarily reduces the substrate available for the COX and LOX enzymes. Consequently, an upregulation of the epoxygenase pathway can lead to a relative decrease in the production of prostaglandins and leukotrienes.

Furthermore, the products of the epoxygenase pathway, including this compound and its diol metabolite, can exert their own biological effects, which may modulate the activity of the other pathways. For example, epoxy fatty acids derived from arachidonic acid (epoxyeicosatrienoic acids or EETs), which are structurally similar to this compound, are known to possess anti-inflammatory properties caymanchem.comnih.gov. This crosstalk ensures a highly regulated and balanced network of lipid mediator signaling, where the flux through one pathway can influence the output and biological effects of the others.

Vi. Biological Activities and Cellular Mechanisms

Roles in Plant Defense and Stress Responses

12,13-Epoxy-9-octadecenoic acid, a member of the oxylipin family of oxygenated fatty acids, plays a significant role in the complex defense mechanisms of plants. ontosight.ai These compounds are derived from the oxidation of polyunsaturated fatty acids and function as critical signaling molecules in response to various biotic and abiotic stresses. ontosight.aiwikipedia.org

Oxylipins, including this compound and its derivatives, are crucial signaling molecules that plants deploy in response to pathogen attacks and mechanical wounding. ontosight.ai When a plant experiences physical damage or detects a pathogen, it activates the oxylipin pathway. nih.gov This leads to the production of various signaling compounds. For instance, in Sorghum bicolor, infection by the pathogen Colletotrichum sublineolum leads to an increased synthesis of oxylipin metabolites like epoxy-hydroxy octadecanoic acid in the roots, stem, and leaves, which is positively correlated with enhanced pathogen resistance. nih.gov

These epoxy fatty acids are often precursors to other potent signaling molecules. A key example is the formation of 12-oxo-phytodienoic acid (OPDA), a primary precursor in the jasmonate family of oxylipins. nih.govfrontiersin.org The biosynthesis of OPDA involves the conversion of (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) by the enzyme allene (B1206475) oxide synthase into an unstable epoxide, (13S)12,13-epoxy-octadecatrienoic acid, which is then cyclized to form OPDA. nih.govoup.com This pathway is activated by a range of stressors, including microbial pathogens and tissue injury. nih.gov Recent studies have also suggested that OPDA can act as a long-distance signal for "induced systemic resistance" (ISR), a state of heightened defense throughout the plant following an initial encounter with beneficial microbes. nih.govfrontiersin.org

The signaling function of these molecules is complex and appears to be highly compartmentalized within the plant cell. biorxiv.orgbiorxiv.org Research on the wound response in Arabidopsis thaliana indicates that while the precursor OPDA is essential, its conversion to other jasmonates like jasmonoyl-isoleucine (JA-Ile) is critical for many systemic defense responses. frontiersin.orgbiorxiv.org This highlights the intricate and regulated nature of oxylipin signaling in orchestrating plant defense.

The signaling activity of this compound and related oxylipins culminates in the activation of defense-related genes. ontosight.ai As signaling molecules, they trigger transcriptional changes that fortify the plant against threats. ontosight.ai The production of these compounds, stimulated by pathogens or wounding, can lead to the expression of genes involved in producing antimicrobial compounds, reinforcing cell walls, and other defense strategies. nih.gov

The oxylipin pathway, which generates these epoxy fatty acids, is directly implicated in the upregulation of defense genes. For example, inoculation of tomato roots with the soil-borne pathogen Phytophthora capsici resulted in increased expression of key enzymes in the oxylipin pathway, including lipoxygenase (9-LOX) and 9-divinyl ether synthase (9-DES). nih.gov Furthermore, OPDA, which is formed from an epoxy fatty acid precursor, is known to regulate a unique subset of jasmonate-responsive genes, thereby activating and fine-tuning defense responses. nih.govfrontiersin.org While OPDA can induce local defense gene expression on its own, the production of its derivative, JA-Ile, is often required for systemic defense responses. frontiersin.org This demonstrates a layered and sophisticated genetic response mediated by the oxylipin signaling cascade.

Antimicrobial and Antifungal Activities

Beyond their role as internal signals, many plant oxylipins, including this compound, exhibit direct antimicrobial properties, serving as a chemical shield against invading organisms. nih.gov

Research has demonstrated that various oxylipins can directly inhibit the growth of plant pathogenic fungi. A comprehensive study assessing 43 natural oxylipins against several plant pathogens found that many possessed significant inhibitory activity. nih.gov These compounds were shown to impair both the mycelial growth and spore germination of eukaryotic microbes. nih.gov

For instance, derivatives of octadecadienoic acid have shown notable antifungal effects. One study identified 9,12-octadecadienoic acid (Z,Z) as having antifungal activity against Aspergillus flavus. researchgate.net Similarly, secondary metabolites from the endophytic fungus Paecilomyces sp., which included an octadecenoic acid methyl ester as a major component, inhibited the growth of the pathogenic fungus Rhizoctonia solani by up to 56.25% in vitro. nih.gov This suggests that these fatty acid derivatives are a component of natural defense systems against fungal pathogens.

The antimicrobial effects of epoxy fatty acids and their relatives are not limited to fungi. A broad-scale assessment revealed that out of 43 oxylipins tested, 26 showed inhibitory activity against at least three different types of microbes, including bacteria and oomycetes. nih.gov This indicates that these compounds can provide a broad spectrum of protection.

Fatty acid esters, including derivatives of 9,12-octadecadienoic acid, have demonstrated antimicrobial activity against a range of bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Extracts from endophytic fungi containing compounds like 1,2-benzenedicarboxylic acid and 9,12-octadecadienoic acid have also shown strong antimicrobial activity, particularly against Gram-positive bacteria. ekb.eggjesm.net The research suggests that oxylipins that are key regulators of plant defense responses are also among the most potent antimicrobial agents, potentially acting on both the plant and the pathogen simultaneously. nih.gov

Table 1: Observed Antimicrobial Activity of Related Octadecenoic Acid Compounds

| Compound/Extract | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Oxylipin Family (General) | Plant Pathogenic Fungi & Oomycetes | Inhibition of mycelial growth and spore germination | nih.gov |

| 9,12-Octadecadienoic acid (Z,Z) | Aspergillus flavus | Antifungal activity | researchgate.net |

| Paecilomyces sp. Metabolites | Rhizoctonia solani | Inhibition of radial growth up to 56.25% | nih.gov |

| 9,12-Octadecadienoic acid esters | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antimicrobial activity | researchgate.net |

| Fungal Endophyte Extracts | Staphylococcus aureus | High activity with inhibition zones up to 20 mm | ekb.eg |

Modulatory Effects on Enzyme Activities and Metabolic Processes

This compound is both a product and a substrate in key enzymatic pathways, placing it at a critical juncture in the modulation of plant metabolic processes, particularly those related to defense.

The biosynthesis of many critical oxylipin signaling molecules depends on the enzymatic transformation of epoxy fatty acids. The enzyme allene oxide synthase (AOS) converts fatty acid hydroperoxides into unstable allene oxides, such as 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid. oup.com This short-lived epoxide is the immediate substrate for allene oxide cyclase (AOC), which catalyzes its cyclization into the cyclopentenone 12-oxo-phytodienoic acid (OPDA), a key signaling compound. oup.com The specificity of these enzymes is crucial; for example, maize AOC acts on the epoxide derived from α-linolenic acid but not on the one derived from linoleic acid. oup.com

Another class of enzymes, peroxygenases (PXG), are also involved in the metabolism of oxylipins. mdpi.com In rice, the enzyme OsPXG9 was found to catalyze the formation of 13(S)-9,10-epoxy-13-hydroxy octadecenoic acid from 13(S)-hydroperoxy-octadecadienoic acid (13(S)-HODE). mdpi.com Overexpression of this enzyme in rice led to increased resistance to drought and salt stress, suggesting its role in modulating stress-response pathways. mdpi.com Furthermore, studies on flaxseed have characterized the allene oxide synthase CYP74A, which produces (9Z,11E)-12,13-epoxyoctadeca-9,11-dienoic acid. nih.gov These enzymatic actions highlight how this compound and its isomers are dynamically regulated and integral to the plant's metabolic response to its environment.

Table 2: Enzymes Involved in the Metabolism of this compound and Related Epoxides

| Enzyme | Abbreviation | Substrate | Product | Organism/System | Reference |

|---|---|---|---|---|---|

| Allene Oxide Synthase | AOS | (13S)-Hydroperoxyoctadecatrienoic acid | 12,13(S)-Epoxy-octadecatrienoic acid | Plants (general) | oup.com |

| Allene Oxide Cyclase | AOC | 12,13(S)-Epoxy-octadecatrienoic acid | 12-oxo-phytodienoic acid (OPDA) | Maize, Potato | oup.com |

| Cytochrome P450 74A | CYP74A | Linoleic acid derivative | (9Z,11E)-12,13-Epoxyoctadeca-9,11-dienoic acid | Flaxseed | nih.gov |

| Peroxygenase 9 | OsPXG9 | 13(S)-Hydroperoxy-octadecadienoic acid | 13(S)-9,10-Epoxy-13-hydroxy octadecenoic acid | Rice | mdpi.com |

| Epoxide Hydrolase | - | 12,13-Epoxy-11-hydroxy-9-octadecenoic acid | Corresponding diol | Porcine Liver Homogenate | researchgate.net |

Influence on Lipid Metabolism

This compound (12,13-EOA), also known as vernolic acid, is an oxidized metabolite of linoleic acid that plays a role in various lipid metabolic pathways. In mammalian systems, the metabolism of 12,13-EOA to its diol form, 12,13-dihydroxyoctadecenoic acid (12,13-DHOA), is considered a significant detoxification pathway. nih.gov This conversion prevents mitochondrial dysfunction that can be induced by the epoxide form. nih.gov

In rabbit renal cortical mitochondria, both linoleic acid and 12,13-EOA were found to induce mitochondrial dysfunction by increasing state 4 respiration and decreasing state 3 respiration and mitochondrial membrane potential. nih.gov However, 12,13-DHOA, the hydrolyzed product, did not show these adverse effects, suggesting that the hydrolysis of the epoxide is a critical step in mitigating its potential toxicity. nih.gov

In the plant kingdom, particularly in the seeds of Vernonia galamensis, vernolic acid is a major component of the seed oil, where it can constitute over 70% of the total fatty acids. nih.gov Studies on the biosynthesis of vernolic acid in these seeds have shown that it is synthesized from linoleoyl-phosphatidylcholine (PC). nih.gov The newly synthesized vernolate (B132429) is then rapidly transferred from the PC pool to the triacylglycerol (TAG) pool for storage. nih.gov The accumulation of this epoxy fatty acid is a key aspect of the lipid metabolism in these plants. nih.gov

The table below summarizes the effects of 12,13-EOA and its related compounds on mitochondrial respiration in rabbit renal cortical mitochondria.

Table 1: Effect of 12,13-EOA and Related Compounds on Mitochondrial Respiration

| Compound (50 µM) | Effect on State 4 Respiration | Effect on State 3 Respiration | Effect on Mitochondrial Membrane Potential (ΔΨ) |

|---|---|---|---|

| Linoleic Acid | Increased | Reduced | Decreased |

| This compound (12,13-EOA) | Increased | Reduced | Decreased |

| 12,13-dihydroxyoctadecenoic acid (12,13-DHOA) | No effect | No effect | No effect |

Data sourced from studies on isolated rabbit renal cortical mitochondria. nih.gov

Interaction with Cytochrome P450 Enzymes

This compound is intrinsically linked to the activity of cytochrome P450 (CYP) enzymes. In mammals, 12,13-EOA is endogenously produced from linoleic acid, the most abundant polyunsaturated fatty acid in the human diet, through the action of CYP epoxygenases. nih.govwikipedia.orgnih.gov These enzymes catalyze the epoxidation of the double bond at the 12,13 position of linoleic acid. nih.govwikipedia.org This metabolic pathway is a key source of 12,13-EOA in various tissues. nih.govgerli.com

The formation of 12,13-EOA is part of a broader metabolic cascade involving CYP enzymes that process polyunsaturated fatty acids into a variety of bioactive lipid mediators. nih.govresearchgate.net These mediators, including 12,13-EOA, are involved in regulating various physiological and pathophysiological processes. nih.govnih.gov

In plants, a specific type of cytochrome P450 enzyme is responsible for the synthesis of vernolic acid. nih.gov For instance, a P450 enzyme from Euphorbia lagascae seed has been identified and used in transgenic systems to produce epoxy fatty acids. nih.gov This highlights the central role of CYP enzymes in the biosynthesis of 12,13-EOA across different biological kingdoms.

Involvement in Cellular Signaling Pathways

While direct studies on this compound are limited, a closely related oxidized metabolite of linoleic acid, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been shown to be a potent activator of the antioxidant response element (ARE). nih.gov The ARE is a critical regulatory element in the promoter region of numerous genes encoding for cytoprotective and antioxidant enzymes. nih.gov

In studies using IMR-32 human neuroblastoma cells and primary cerebro-cortical neurons, EKODE was found to strongly activate the ARE. nih.gov This activation leads to the increased expression of ARE-regulated genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), at both the transcript and protein levels. nih.gov The signaling cascade initiated by EKODE for ARE activation is dependent on the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and the enzyme PI3-kinase. nih.gov Nrf2 is a master regulator of the antioxidant response, and its activation is a key step in cellular defense against oxidative stress. frontiersin.orgnih.gov

The activation of the Nrf2/ARE pathway is a crucial mechanism for protecting neuronal cells from oxidative damage, which is implicated in various neurodegenerative diseases. frontiersin.orgnih.gov The ability of linoleic acid-derived epoxides to trigger this protective pathway suggests a potential role in neuronal cell signaling and defense.

An oxidized derivative of linoleic acid, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been identified as a stimulator of aldosterone (B195564) secretion in rat adrenal cells. nih.gov Aldosterone is a steroid hormone produced by the adrenal cortex that plays a central role in regulating blood pressure and electrolyte balance. The stimulation of its secretion by EKODE suggests a potential link between the oxidation of dietary fatty acids like linoleic acid and the regulation of adrenal hormone production. nih.gov This finding points to a specific signaling role for linoleic acid metabolites in endocrine function.

The precursor to 12,13-EOA, linoleic acid, has been shown to influence intracellular calcium levels. In vascular endothelial cells, exposure to linoleic acid leads to an increase in intracellular calcium concentrations. nih.gov This increase in calcium is part of a signaling cascade that can lead to pro-inflammatory responses in these cells. nih.gov

Furthermore, long-chain fatty acids, as a class of molecules, have been demonstrated to directly activate voltage-dependent calcium channels in cardiac myocytes. nih.gov This activation is dependent on the chain length of the fatty acid and the presence of a free carboxyl group. nih.gov While direct evidence for 12,13-EOA's effect on specific calcium channels is not detailed, its nature as a long-chain fatty acid derivative suggests it may have the potential to interact with and modulate calcium signaling pathways.

Membrane Association and Structural Roles (non-human specific)

As an amphipathic molecule, this compound can be incorporated into cellular membranes, where it can influence their physical properties and functions. In rabbit renal cortical mitochondria, both linoleic acid and 12,13-EOA were observed to alter mitochondrial membranes, leading to dysfunction. nih.gov This suggests that the incorporation of these fatty acids can disrupt the integrity and function of these crucial organelles. nih.gov

In certain bacteria, structurally unique fatty acids, including those with cyclic structures, are integral components of membranes and are thought to provide protection against toxic metabolic intermediates. gerli.com While 12,13-EOA does not possess these specific cyclic structures, this highlights the principle that the fatty acid composition of membranes is critical to their function and stability. In plants, vernolic acid is esterified into triacylglycerols for storage in oil bodies, which are specialized organelles for lipid storage. nih.gov The high concentration of this epoxy fatty acid in the seed oil of species like Vernonia galamensis underscores its significant structural role within these storage lipids. researchgate.net

Vii. Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 12,13-Epoxy-9-octadecenoic acid, enabling its separation from other lipids and metabolites. The choice of technique depends on the analytical goal, whether it is identification, quantification, or purification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile lipids like this compound, chemical derivatization is a necessary prerequisite to increase their volatility for GC analysis. nih.gov

Common derivatization procedures include:

Transesterification: The carboxylic acid group is converted into a less polar, more volatile methyl ester (FAME). nih.gov

Silylation: Active hydrogen atoms, such as those in hydroxyl groups that may be present on related metabolites, are replaced with a trimethylsilyl (TMS) group. nih.gov

Pentafluorobenzyl (PFB) ester formation: This derivatization is particularly useful for enhancing sensitivity in negative-ion chemical ionization MS. nih.gov

Once derivatized, the compound can be separated on a capillary column, often with a cyanopropyl or phenyl methylpolysiloxane stationary phase. marinelipids.carjptonline.org The separated components are then introduced into the mass spectrometer, which provides detailed mass spectra for identification. The mass spectrum of the related compound, cis-12,13-epoxy-cis-9-octadecenol, shows a characteristic molecular ion at m/z 282 and a fragmentation ion from the loss of water at m/z 264. dss.go.th For quantification, a flame ionization detector (GC-FID) is often employed due to its wide linear range and robustness, with limits of quantification (LOQ) for similar epoxy FAMEs reported in the range of 0.4-1.0 µg/mL. marinelipids.ca

Table 1: GC-MS Parameters for Epoxy Fatty Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs); Trimethylsilyl (TMS) ether formation for hydroxyl groups. | nih.gov |

| Column Type | Typically a high-polarity cyanopropyl phase column (e.g., CP-Sil 88) or a 5%-phenyl methylpolysiloxane column (e.g., DB-5). | marinelipids.carjptonline.org |

| Detector | Mass Spectrometry (MS) for identification; Flame Ionization Detection (FID) for quantification. | nih.govmarinelipids.ca |

| Quantification | Achieved using GC-FID, with LOQs for similar compounds around 0.4-1.0 µg/mL. | marinelipids.ca |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for analyzing epoxy fatty acids like this compound directly from biological matrices. nih.gov This technique is central to lipidomics and metabolite profiling, as it does not require derivatization to improve volatility. ualberta.ca

Electrospray ionization (ESI) is the most common ionization source used, typically in negative ion mode, which detects the deprotonated molecule [M-H]⁻. nih.govnih.gov For this compound, the precursor ion m/z is 295.2278. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion, generating a characteristic fragmentation pattern that confirms the structure and aids in distinguishing it from isomers. nih.govnih.gov

Reversed-phase chromatography, often using C18 columns, is typically employed to separate the analytes based on their hydrophobicity. nih.govnih.gov The mobile phase usually consists of a gradient of water and an organic solvent like methanol or acetonitrile, often with additives like acetic acid or ammonium acetate to improve ionization. nih.govnih.gov

Table 2: Experimental LC-MS/MS Data for [M-H]⁻ of this compound

| Parameter | Value |

|---|---|

| Precursor Type | [M-H]⁻ |

| Precursor m/z | 295.227868884 |

| Instrument Type | LC-ESI-QIT (Liquid Chromatography Electrospray Ionization Quadrupole Ion Trap) |

| Ionization Mode | Negative |

| Collision Energy | 45-50 V |

Data sourced from PubChem CID 5283014. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of this compound. aocs.org A significant advantage of HPLC is that it operates at ambient temperatures, minimizing the risk of degradation to heat-sensitive functional groups like epoxides. aocs.org

Different HPLC modes can be utilized:

Reversed-Phase (RP-HPLC): This is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., methanol-water with acetic acid). nih.gov It separates fatty acids based on chain length and degree of unsaturation. aocs.org

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., n-hexane/isopropanol/acetic acid). researchgate.netcabidigitallibrary.org NP-HPLC is particularly effective for isolating fatty acids with polar functional groups. aocs.orgresearchgate.net

Detection can be challenging as the epoxide group lacks a strong UV chromophore. Therefore, detectors other than standard UV detectors are often required. The Evaporative Light Scattering Detector (ELSD) is a common choice for analyzing epoxy fatty acids as it provides a response for any non-volatile analyte. marinelipids.canih.gov

Table 3: HPLC Methodologies for Epoxy Fatty Acid Analysis

| HPLC Mode | Stationary Phase | Mobile Phase Example | Detector | Application | Reference |

|---|---|---|---|---|---|

| Reversed-Phase | C18 | Methanol-water with 0.05% acetic acid | ELSD, MS | Analysis and Separation | nih.gov |

| Normal-Phase | Silica | n-hexane/isopropanol/acetic acid | UV (212 nm) | Purification | researchgate.net |

Mass Spectrometric Approaches for Isomer Differentiation and Metabolite Identification

Mass spectrometry (MS) coupled with chromatographic separation techniques, such as gas chromatography (GC) and liquid chromatography (LC), is an indispensable tool for the analysis of this compound (12,13-EpOME) and its metabolites. These methods allow for sensitive and specific detection, as well as structural elucidation, which is crucial for differentiating isomers and identifying metabolic products.

Isomer Differentiation:

The precise location of the epoxy group and the stereochemistry of the double bond and the epoxide ring result in various isomers of epoxy-octadecenoic acids. Distinguishing between these isomers is critical as they can possess different biological activities.

Electron Ionization (EI) Mass Spectrometry: When coupled with GC, EI-MS of derivatized 12,13-EpOME (e.g., as methyl esters or trimethylsilyl ethers) can provide characteristic fragmentation patterns. The cleavage of the carbon-carbon bond adjacent to the epoxide ring is a key fragmentation pathway. The resulting fragment ions can help to pinpoint the location of the epoxide. However, differentiating cis and trans isomers of the epoxide or the double bond based solely on EI mass spectra can be challenging and often requires comparison with authentic standards.

Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion or protonated molecule. This is useful for confirming the molecular weight of the analyte. By using specific reagent gases, it is possible to induce specific fragmentation patterns that can aid in isomer differentiation.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a powerful technique for isomer differentiation. After selection of the precursor ion (e.g., [M-H]⁻ in negative ion mode), collision-induced dissociation (CID) generates product ions that are characteristic of the precursor's structure. For 12,13-EpOME, the fragmentation pattern can reveal the position of the epoxy group. For instance, cleavage on either side of the epoxide ring will yield specific fragment ions. While direct differentiation of cis/trans isomers of the epoxide can still be difficult, the fragmentation patterns of different positional isomers (e.g., 9,10-epoxy-12-octadecenoic acid vs. This compound) are distinct.

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application |

|---|---|---|---|---|

| GC-EI-MS (as methyl ester) | Electron Ionization | - | Variable, depends on derivatization | Positional isomer differentiation |

| LC-ESI-MS/MS | Electrospray (Negative) | 295.2 [M-H]⁻ | 195.1, 183.1, 171.1 | Positional and some stereoisomer differentiation |

Metabolite Identification:

The primary metabolic pathway for 12,13-EpOME in mammals is its hydration to the corresponding diol, 12,13-dihydroxy-9-octadecenoic acid (12,13-DiHOME), a reaction catalyzed by soluble epoxide hydrolase (sEH).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for identifying and quantifying 12,13-DiHOME and other potential metabolites in biological matrices. The increased polarity of the diol compared to the parent epoxide results in a shorter retention time on reverse-phase LC columns.

Tandem Mass Spectrometry (MS/MS) for Metabolites: The identity of 12,13-DiHOME can be confirmed by MS/MS analysis. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 313.2 is selected as the precursor ion. Collision-induced dissociation leads to characteristic product ions resulting from cleavages around the hydroxyl groups. These fragmentation patterns, when compared to those of an authentic standard, provide confident identification. For example, characteristic fragments can correspond to the loss of water and cleavages of the carbon chain adjacent to the hydroxyl groups. A study investigating oxidized linoleic acid metabolites after intense exercise identified 12,13-DiHOME in human plasma using LC-MS and GC-MS. physiology.org

| Metabolite | Precursor Ion (m/z) [M-H]⁻ | Characteristic Fragment Ions (m/z) | Analytical Method |

|---|---|---|---|

| 12,13-dihydroxy-9-octadecenoic acid (12,13-DiHOME) | 313.2 | 295.2 ([M-H-H₂O]⁻), 183.1, 171.1 | LC-ESI-MS/MS |

Application of Labeled Standards in Mechanistic Studies

Stable isotope-labeled standards are crucial for elucidating the metabolic fate and biological pathways involving 12,13-EpOME. These standards, in which one or more atoms (e.g., ¹²C, ¹H) are replaced with a heavier isotope (e.g., ¹³C, ²H or Deuterium), are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry due to their mass difference.

Tracing Metabolic Pathways:

By introducing a labeled version of 12,13-EpOME into a biological system (e.g., cell culture, animal model), researchers can trace its conversion to various metabolites. For example, administering ¹³C-labeled 12,13-EpOME and subsequently analyzing biological samples by LC-MS would reveal a ¹³C-labeled 12,13-DiHOME peak, confirming the metabolic conversion. This approach allows for the unambiguous identification of metabolites derived from the administered compound, distinguishing them from the endogenous pool. While direct studies using labeled 12,13-EpOME are not extensively reported, the methodology is well-established for other fatty acids. For instance, stable isotope-labeled oleic acid has been used to study lipid assembly and metabolism. nih.govnih.gov This same principle is directly applicable to studying the metabolism of 12,13-EpOME.

Accurate Quantification:

Isotope-labeled standards are the gold standard for accurate quantification of endogenous analytes by mass spectrometry, a technique known as stable isotope dilution analysis. A known amount of the labeled standard is added to the biological sample at the beginning of the sample preparation process. The labeled standard serves as an internal standard that co-elutes with the unlabeled endogenous analyte and experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the peak areas of the endogenous analyte to the labeled internal standard, a precise and accurate concentration of the endogenous compound can be determined.

Investigating Enzyme Kinetics and Mechanisms:

Labeled standards can be employed to study the kinetics of enzymes involved in the metabolism of 12,13-EpOME, such as soluble epoxide hydrolase. By incubating the enzyme with a labeled substrate, the rate of product formation can be accurately measured by MS. Furthermore, the use of specifically labeled substrates can provide insights into the reaction mechanisms of enzymes.

The application of labeled standards in mechanistic studies of this compound is a powerful approach to understanding its physiological and pathological roles.

Viii. Synthetic Strategies and Biotransformation Approaches for Research Purposes

Chemical Epoxidation of Unsaturated Fatty Acids

Chemical epoxidation is a direct and widely used method for converting unsaturated fatty acids like oleic acid and linoleic acid into their corresponding epoxides. This approach typically involves the use of a peroxy acid (peracid) as an oxidizing agent.

One of the most established methods is the Prileschajew reaction, which involves the in-situ formation of a peracid. acs.orgacs.org Typically, a carboxylic acid, such as formic acid or acetic acid, reacts with hydrogen peroxide to generate the peracid, which then reacts with the double bond of the fatty acid to form the oxirane ring. wikipedia.orgresearchgate.net This process can be performed directly on the fatty acid or its methyl ester. For instance, the epoxidation of oleic acid has been optimized using Taguchi-based methods to maximize the yield of epoxidized oleic acid, a bifunctional monomer suitable for polymer synthesis. researchgate.net

The reaction is generally carried out in a two-phase system where the peracid is formed in the aqueous phase and then diffuses into the organic phase containing the fatty acid to perform the epoxidation. acs.org While effective, chemical epoxidation often produces a racemic mixture of epoxide enantiomers and may generate by-products, necessitating further purification steps. acs.org

Table 1: Chemical Epoxidation Methods

| Method | Precursor | Reagents | Key Features |

| In-situ Peracid Formation | Oleic Acid / Linoleic Acid | Formic Acid, Hydrogen Peroxide | Well-established, suitable for large-scale synthesis, typically produces racemic mixtures. researchgate.netmdpi.com |

| Chemo-enzymatic Epoxidation | Oleic Acid / Vegetable Oils | Immobilized Lipase, Hydrogen Peroxide | The fatty acid acts as its own oxygen carrier, avoiding the need for a separate peracid. acs.org |

Microbial Biotransformation for Production and Derivatization

Microbial systems offer a powerful alternative for the synthesis of modified fatty acids. Various microorganisms, including bacteria, yeasts, and fungi, can transform fatty acids through their metabolic pathways. While the direct microbial production of 12,13-Epoxy-9-octadecenoic acid is not as extensively documented as other transformations, several related oxidations of oleic acid have been reported.

For example, resting cells of Saccharomyces cerevisiae (baker's yeast) can convert oleic acid into 10-hydroxyoctadecanoic acid. nih.govnih.gov Certain bacteria, such as Nocardia aurantia (B1595364) and Mycobacterium fortuitum, are known to oxidize oleic acid to 10-oxo-octadecanoic acid. nih.govnih.govasm.org These hydration and oxidation reactions demonstrate the capability of microbes to functionalize the fatty acid chain.

The epoxidation itself is often mediated by microbial cytochrome P450 (CYP) monooxygenases. These enzymes are known to be involved in fatty acid metabolism in various fungi. nih.gov For instance, the fungus Grosmannia clavigera possesses a CYP system that performs ω-hydroxylation of oleic acid, a process that can be mechanistically related to epoxidation. nih.gov The potential exists to engineer these microbial P450 systems or screen for new wild-type strains that can selectively perform the desired epoxidation of linoleic or oleic acid at the C12-C13 position.

Enzymatic Synthesis in Cell-Free Systems

Cell-free enzymatic systems provide a high degree of control over reaction conditions and product specificity, making them ideal for synthesizing specific epoxy fatty acids. Key enzymes in this field include peroxygenases and cytochrome P450s.

Peroxygenases: These enzymes catalyze the transfer of an oxygen atom from a hydroperoxide to a substrate. nih.gov Plant-based peroxygenases, particularly from oat (Avena sativa) and soybean (Glycine max), have been shown to effectively epoxidize linoleic acid to produce both 9,10-epoxy-12-octadecenoic acid and this compound. nih.govoup.com The reaction requires a fatty acid hydroperoxide, such as 9-hydroperoxyoctadecadienoic acid (9-HPOD), as a co-substrate. nih.gov Fungal unspecific peroxygenases (UPOs) also demonstrate robust epoxidation activity on various unsaturated fatty acids. acs.orgacs.org

A peroxygenase pathway can be reconstituted in a cell-free system. For example, a mixture of recombinant oat 9-lipoxygenase (AsLOX2) and peroxygenase (AsPXG1) can convert linoleic acid into 9,10-epoxy-12-cis-octadecenoic acid and 12,13-epoxy-9-cis-octadecenoic acid. nih.gov

Cytochrome P450 Monooxygenases (CYPs): CYPs are heme-containing enzymes that catalyze the oxidation of a wide range of substrates. nih.govchemrxiv.org In plants like Vernonia galamensis, a specialized CYP, known as an epoxygenase, is responsible for converting linoleic acid into vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid). researchgate.netnih.gov This transformation occurs while the fatty acid is esterified to phosphatidylcholine. nih.gov Bacterial CYPs, such as the well-studied P450-BM3, are also capable of epoxidizing fatty acids and can be engineered for improved activity and selectivity. acs.org The mechanism of P450-catalyzed epoxidation is complex and may involve different oxidizing species, such as a hydroperoxo-iron intermediate. nih.govelsevierpure.com

Table 2: Enzymatic Systems for this compound Synthesis

| Enzyme Class | Source Organism | Substrate | Product(s) | Key Features |

| Peroxygenase | Oat (Avena sativa) | Linoleic Acid | 9,10-EpODE & 12,13-EpODE nih.gov | Requires fatty acid hydroperoxide co-substrate. nih.gov |

| Peroxygenase | Soybean (Glycine max) | Linoleic Acid | 9(R),10(S)-EpODE & 12(R),13(S)-EpODE nih.gov | Exhibits high enantiofacial selectivity. nih.gov |

| Epoxygenase (CYP) | Vernonia galamensis | Linoleoyl-PC | Vernoleoyl-PC | Highly specific for producing vernolic acid. researchgate.netnih.gov |

| CYP Monooxygenase | Bacteria (e.g., Bacillus megaterium) | Unsaturated FAs | Epoxy Fatty Acids | Amenable to protein engineering for enhanced function. acs.org |

Development of Isomer-Specific Synthetic Routes

The biological activity of this compound is highly dependent on its stereochemistry, including the cis/trans configuration of the epoxide ring and the absolute configuration (R/S) at the chiral carbons C12 and C13. This has driven the development of synthetic routes that can produce specific isomers.

Enzymatic routes are particularly powerful for achieving high stereoselectivity. As mentioned, plant peroxygenases exhibit significant enantiofacial selectivity. Soybean peroxygenase, for example, converts linoleic acid primarily into the 12(R),13(S)-epoxy enantiomer. nih.gov Similarly, broad bean peroxygenase yields methyl 12(S),13(R)-epoxy-9(Z)-octadecenoate from methyl linoleate (B1235992), albeit with moderate enantiomeric excess. oup.com The plant epoxygenases found in species like Vernonia galamensis are highly specific, converting linoleic acid into (+)-vernolic acid, which is (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid. researchgate.netwikipedia.org The isomer with the opposite stereochemistry, (-)-vernolic acid or leukotoxin, is (9Z)-(12R,13S)-12,13-epoxyoctadecenoic acid. wikipedia.orgnih.gov

Chemical synthesis can also be directed toward specific isomers, often employing chiral catalysts or multi-step sequences starting from chiral precursors. rsc.org For example, stereospecific synthesis of trans-isomers of arachidonic acid has been achieved through the deoxidation of epoxide precursors, a strategy that could be adapted for octadecenoic acid derivatives. nih.gov The synthesis of specific leukotoxin isomers often involves complex, multi-step organic chemistry protocols to control the stereochemistry at each chiral center.

The ability to generate specific isomers is crucial for studying their distinct biological roles, as different enantiomers and diastereomers can have vastly different, or even opposing, physiological effects.

X. Future Research Trajectories and Open Questions

Elucidation of Complete Biosynthetic and Metabolic Networks

A primary goal for future research is to map the complete biosynthetic and metabolic pathways of 12,13-Epoxy-9-octadecenoic acid. This compound is known to be derived from polyunsaturated fatty acids like linoleic acid through enzymatic processes. ontosight.ai In plants, the initial steps involve enzymes such as 9- or 13-lipoxygenase (LOX) followed by peroxygenases (PXG) or other downstream enzymes. mdpi.com For instance, in rice, the OsPXG9 enzyme is involved in the metabolism of hydroxy fatty acids to produce epoxide derivatives. mdpi.com However, the complete network of enzymes, their regulation, and the flux through these pathways in various organisms are not fully understood.

Open questions that demand further investigation include:

What are all the specific enzymes, beyond the known LOX and PXG families, that contribute to the synthesis of this compound in different species, including plants, microbes, and animals?

How are these biosynthetic pathways regulated at the genetic and metabolic levels in response to developmental cues or environmental stress?

What is the full spectrum of downstream metabolites? The compound can be converted into various derivatives, including diols, triols (like 9,12,13-trihydroxy-10-octadecenoic acid), and keto-epoxy forms, often through the action of enzymes like soluble epoxide hydrolase. mdpi.comnih.gov A comprehensive metabolic map would illuminate the fate and function of this epoxy fatty acid.

Deeper Understanding of Stereospecificity in Biological Reactions